Abacavir hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abacavir hydroxyacetate is a synthetic compound belonging to the class of nucleoside analog reverse transcriptase inhibitors (NRTIs). It is primarily investigated for its potential use in treating chronic stable plaque psoriasis and other conditions . The compound is structurally related to abacavir, a well-known antiviral agent used in the treatment of HIV/AIDS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of abacavir hydroxyacetate involves several steps, starting from a suitable di-halo aminopyrimidine compound. The synthetic route typically includes the following steps :
Reaction with Cyclopropylamine: The di-halo aminopyrimidine is reacted with cyclopropylamine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to yield a key intermediate compound.
Displacement of Chlorine Atom: The chlorine atom in the intermediate is displaced with cyclopropylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to those used for abacavir. These methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of protective groups and controlled reaction environments to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
Abacavir hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
Abacavir hydroxyacetate has several scientific research applications, including:
Chemistry: It is used as a model compound in studying nucleoside analogs and their chemical properties.
Biology: The compound is investigated for its potential biological activities, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of abacavir hydroxyacetate involves its conversion to active metabolites that inhibit reverse transcriptase, an enzyme essential for viral replication. The compound is phosphorylated to its active form, which competes with natural nucleosides for incorporation into viral DNA. This results in the termination of DNA synthesis and inhibition of viral replication .
Comparison with Similar Compounds
Abacavir hydroxyacetate is similar to other nucleoside analog reverse transcriptase inhibitors, such as:
Abacavir: The parent compound, used in the treatment of HIV/AIDS.
Lamivudine: Another NRTI used in combination with abacavir for HIV treatment.
Zidovudine: An older NRTI used in combination therapies for HIV.
Uniqueness
. Its distinct mechanism of action and chemical properties make it a valuable compound for scientific research and pharmaceutical development.
Properties
CAS No. |
1446418-48-9 |
---|---|
Molecular Formula |
C16H20N6O3 |
Molecular Weight |
344.37 g/mol |
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl 2-hydroxyacetate |
InChI |
InChI=1S/C16H20N6O3/c17-16-20-14(19-10-2-3-10)13-15(21-16)22(8-18-13)11-4-1-9(5-11)7-25-12(24)6-23/h1,4,8-11,23H,2-3,5-7H2,(H3,17,19,20,21)/t9-,11+/m1/s1 |
InChI Key |
ZBBZROWQLKCFQK-KOLCDFICSA-N |
SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COC(=O)CO |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO |
Appearance |
Solid powder |
Purity |
> 98% |
Synonyms |
KM-133; KM133; KM 133; ; ((1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methyl 2-hydroxyacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.